molecular formula C8H5F3O3 B1301225 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde CAS No. 93249-62-8

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

Cat. No. B1301225
CAS RN: 93249-62-8
M. Wt: 206.12 g/mol
InChI Key: WQUZBERVMUEJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” is a white to pale yellow low melting solid . It is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans . It may be used in the preparation of various compounds .


Synthesis Analysis

“2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” can be synthesized from "2-Methoxy-5-(trifluoromethoxy)benzaldehyde" .


Molecular Structure Analysis

The molecular formula of “2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” is C8H5F3O3 .


Chemical Reactions Analysis

“2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .


Physical And Chemical Properties Analysis

“2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” is a white to pale yellow low melting solid . Its molecular weight is 206.12 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .

Scientific Research Applications

Intermediate in Biotransformation Pathways

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans . CP-122,721 is a drug candidate that was studied for its potential use in treating anxiety and depression.

Synthesis of Specific Phenols

This compound may be used in the preparation of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol . This specific phenol could have potential applications in various chemical reactions due to its unique structure.

Safety and Hazards

“2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” may cause serious eye irritation and respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

2-hydroxy-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUZBERVMUEJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361440
Record name 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93249-62-8
Record name 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, in a round-bottom flask were placed 300 mg (1.4 mmol) of 2-methoxy-5-trifluoromethoxybenzaldehyde and 30 ml of dichloromethane. To the system, cooled in a dry ice acetone bath, were added 0.26 ml (2.7 mmol) of boron tribromide (BBr3) over a period of ca. 1 minute. The reaction mixture was stirred for 1 hour, the dry ice/acetone bath was replaced with an ice bath and the mixture was stirred for 1 hour. To the system were added slowly 10 ml of saturated aqueous sodium bicarbonate followed by 10 ml of water, and the mixture was warmed to room temperature. The mixture was extracted with two portions of dichloromethane, and the extracts were dried (Na2SO4) and concentrated. The resulting oil (280 mg) was dissolved in CH2 Cl2, and the solution was extracted with two portions of 1M aqueous NaOH. The combined aqueous extracts were acidified with 2M aqueous HCl and extracted with three portions of dichloromethane. These dichloromethane extracts were dried (Na2SO4) and concentrated to obtain 200 mg of the title compound. 1H NMR (CDCl3) Δ 6.96 (d, 1H, J=9), 7.36 (m, 2H), 9.84 (s, 1H), 10.9 (s, 1H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.